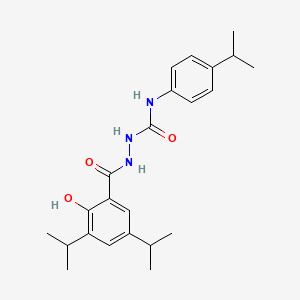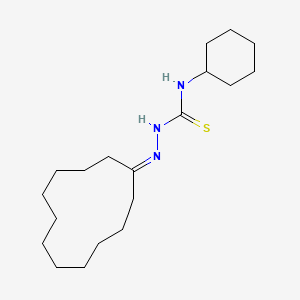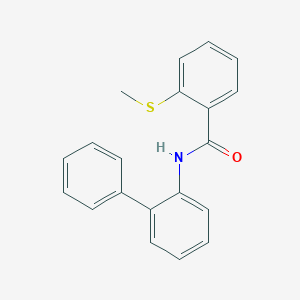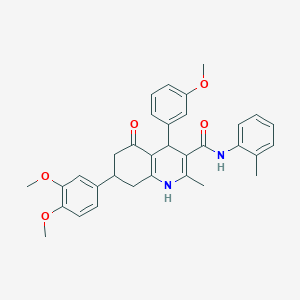
2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-isopropylphenyl)hydrazinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(2-Hydroxy-3,5-diisopropylbenzoyl)-N-(4-isopropylphenyl)hydrazinecarboxamide often involves the use of hydrazine or hydrazide analogues. Analogues of biaryl pyrazoles have been synthesized to investigate the structure−activity relationship of the aminopiperidine region, highlighting the importance of proximity and steric requirements in the synthesis process (Francisco et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the structure of N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide was determined, revealing the planarity of the hydrazinecarboxamide unit and its inclination with respect to the attached benzene ring (Kant et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
The compound 2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-isopropylphenyl)hydrazinecarboxamide, due to its structural similarity to pyrazole derivatives, may find relevance in the synthesis of antimicrobial agents. For instance, the synthesis and antimicrobial evaluation of some pyrazole derivatives have shown that such compounds possess moderate to potent antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. This suggests potential applications in developing new antimicrobial compounds (Sharshira & Hamada, 2012).
Anti-Influenza Virus Activity
Another area of application is in the development of antiviral agents, particularly against the influenza A virus. Research on benzamide-based 5-aminopyrazoles and their fused heterocycles has indicated significant antiviral activities against the H5N1 strain of bird flu influenza. This highlights the potential of structurally similar compounds in antiviral research, particularly for diseases with pandemic potential (Hebishy et al., 2020).
Application in Cytotoxicity and Cancer Research
Furthermore, compounds with structural resemblance to pyrazole and pyrazoline derivatives have been studied for their cytotoxicity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. The synthesis, characterization, and evaluation of such compounds offer insights into potential therapeutic applications in cancer treatment, suggesting a role for 2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-isopropylphenyl)hydrazinecarboxamide in oncological research (Hassan et al., 2014).
Synthesis of Antimicrobial Agents
The compound's potential utility extends to the synthesis of antimicrobial agents. Research into the synthesis of formazans from related compounds as antimicrobial agents indicates the broad applicability of such molecular frameworks in creating effective treatments against bacterial and fungal pathogens, reinforcing the significance of exploring the antimicrobial potential of 2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-isopropylphenyl)hydrazinecarboxamide (Sah et al., 2014).
Anti-Inflammatory Applications
Moreover, analogs similar in structure to 2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-isopropylphenyl)hydrazinecarboxamide have demonstrated potent anti-inflammatory activity, particularly in models like carrageenan-induced rat paw oedema. This highlights the compound's potential in the development of new anti-inflammatory drugs, providing a foundation for further pharmacological exploration (Rajasekaran et al., 1999).
Propiedades
IUPAC Name |
1-[[2-hydroxy-3,5-di(propan-2-yl)benzoyl]amino]-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-13(2)16-7-9-18(10-8-16)24-23(29)26-25-22(28)20-12-17(14(3)4)11-19(15(5)6)21(20)27/h7-15,27H,1-6H3,(H,25,28)(H2,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORXONVNODOHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=CC(=C2O)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-hydroxy-3,5-di(propan-2-yl)phenyl]carbonyl}-N-[4-(propan-2-yl)phenyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)

![2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4622794.png)
![2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide](/img/structure/B4622795.png)
![1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622802.png)
![4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4622803.png)

![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4622820.png)

![N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4622834.png)

![3-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622880.png)
